molecular formula C13H9ClN2O2 B11856606 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene CAS No. 651306-56-8

3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene

Cat. No.: B11856606
CAS No.: 651306-56-8
M. Wt: 260.67 g/mol
InChI Key: DIWHVYMBLAPJED-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene is a synthetic organic compound characterized by the presence of a diazirene ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene typically involves the reaction of 4-chlorophenol with phenol in the presence of a diazirene precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diazirene ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirene ring into other nitrogen-containing functional groups.

    Substitution: The chlorophenoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene has several scientific research applications:

    Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: The compound can be employed in photoaffinity labeling to investigate protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials with unique photochemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in covalent modifications. The pathways involved in these interactions are primarily photochemical in nature, making the compound useful in photoreactive studies.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenoxy)acetic acid: A plant growth regulator with herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide.

    Chlorphenesin: A muscle relaxant with a similar phenoxy structure.

Uniqueness

3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene is unique due to its diazirene ring, which imparts photoreactivity. This property distinguishes it from other phenoxy compounds, making it particularly valuable in photochemical applications and studies.

Properties

CAS No.

651306-56-8

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

3-(4-chlorophenoxy)-3-phenoxydiazirine

InChI

InChI=1S/C13H9ClN2O2/c14-10-6-8-12(9-7-10)18-13(15-16-13)17-11-4-2-1-3-5-11/h1-9H

InChI Key

DIWHVYMBLAPJED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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